molecular formula C11H18O4 B14479007 Methyl 5,5-dimethyl-2,7-dioxooctanoate CAS No. 67832-15-9

Methyl 5,5-dimethyl-2,7-dioxooctanoate

Cat. No.: B14479007
CAS No.: 67832-15-9
M. Wt: 214.26 g/mol
InChI Key: WNTPTPVHXMKTFT-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2,7-dioxooctanoate is a branched-chain ester featuring two ketone groups at positions 2 and 7 of an octanoate backbone, with dimethyl substitution at the 5-position. This structure confers unique steric and electronic properties, distinguishing it from simpler esters or diketones.

Properties

CAS No.

67832-15-9

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5,5-dimethyl-2,7-dioxooctanoate

InChI

InChI=1S/C11H18O4/c1-8(12)7-11(2,3)6-5-9(13)10(14)15-4/h5-7H2,1-4H3

InChI Key

WNTPTPVHXMKTFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCC(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2,7-dioxooctanoate typically involves the esterification of the corresponding dioxooctanoic acid. One common method is the reaction of 5,5-dimethyl-2,7-dioxooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2,7-dioxooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 5,5-dimethyl-2,7-dioxooctanoic acid.

    Reduction: 5,5-dimethyl-2,7-dihydroxyoctanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5,5-dimethyl-2,7-dioxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2,7-dioxooctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ketone groups can also interact with nucleophiles, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Features Key Properties/Findings Reference
This compound C8 chain; 5,5-dimethyl; 2,7-diketone; methyl ester Hypothetical: Extended chain may enhance lipophilicity vs. shorter analogues -
5,5-Dimethyl-2,4-dioxohexanoic acid methyl ester C6 chain; 2,4-diketone Exhibits tautomerism stabilized via intramolecular hydrogen bonding; studied via NMR
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C5 chain; diphenyl; ethoxycarbonyloxy; alkyne Bulky substituents dictate crystal packing; X-ray diffraction confirms steric hindrance
trans-2,5-Dichloro-2,5-dimethyl-3-hexene C6 chain; dichloro; dimethyl; alkene 1,2- vs. 1,4-addition pathways depend on steric and kinetic factors
2,2,5,5-Tetramethyltetrahydrofuran Cyclic ether; tetramethyl Lower boiling point (119–120°C) due to cyclic structure and reduced polarity

Detailed Comparative Analysis

Ketone Positioning and Tautomerism

The 2,7-diketone arrangement in this compound contrasts with the 2,4-diketone in its hexanoate analogue (). The latter’s tautomerism arises from proximity of ketone groups, enabling intramolecular hydrogen bonding, whereas the 2,7-diketone’s greater separation may limit such interactions, favoring distinct tautomeric equilibria or stability .

Steric and Electronic Effects

  • Bulkier Substituents: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () demonstrates how phenyl and ethoxycarbonyloxy groups increase steric hindrance, affecting crystallization and reactivity.
  • Chlorinated Analogues: trans-2,5-Dichloro-2,5-dimethyl-3-hexene () highlights how electron-withdrawing substituents (e.g., Cl) and alkene geometry influence addition pathways. This compound’s electron-deficient ketones may similarly direct nucleophilic attacks, though its ester groups could stabilize intermediates differently .

Physical Properties

Cyclic ethers like 2,2,5,5-tetramethyltetrahydrofuran () exhibit lower boiling points (119–120°C) due to reduced surface area and polarity. Linear esters such as this compound likely have higher boiling points and melting points, analogous to longer-chain diketones, though experimental data are needed for confirmation .

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